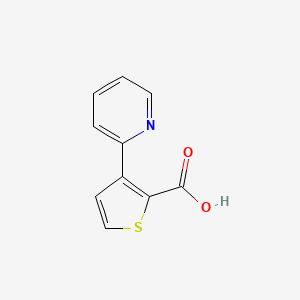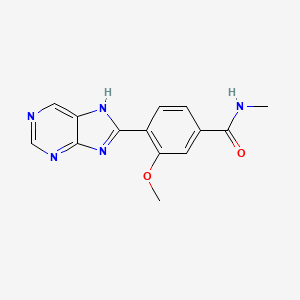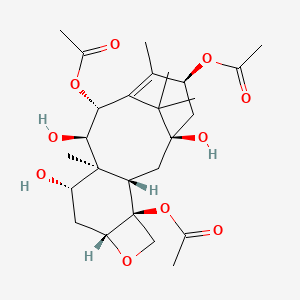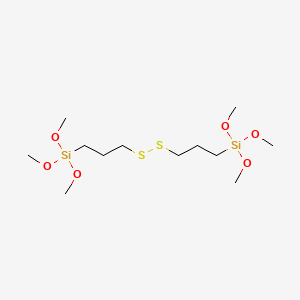![molecular formula C10H13NO B8773140 3,7-Dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine CAS No. 56346-36-2](/img/structure/B8773140.png)
3,7-Dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,7-Dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine is an organic compound belonging to the benzoxazine family Benzoxazines are heterocyclic compounds containing an oxygen and nitrogen atom in a six-membered ring This particular compound is characterized by the presence of two methyl groups at positions 3 and 7 on the benzoxazine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine typically involves a multi-step process. One common method is the reaction of an amine with formaldehyde and a phenol derivative under acidic conditions to form the benzoxazine ring. The reaction is usually carried out at elevated temperatures to facilitate ring closure .
Industrial Production Methods
In industrial settings, the production of benzoxazines can be scaled up using high-throughput mechanochemistry. This method involves the use of a milling system that allows for the simultaneous processing of multiple samples, leading to higher throughput compared to traditional methods .
Analyse Des Réactions Chimiques
Types of Reactions
3,7-Dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo-derivatives.
Reduction: Reduction reactions can convert the benzoxazine ring to other heterocyclic structures.
Substitution: The methyl groups and other positions on the benzoxazine ring can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Various electrophiles and nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include oxo-derivatives, reduced heterocycles, and substituted benzoxazines, which can have different functional properties and applications .
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as a potassium channel activator and anti-inflammatory agent.
Medicine: It is being explored for its antihypertensive and COX-2 inhibitory activities.
Industry: Benzoxazines are used in the production of high-performance polymers and resins.
Mécanisme D'action
The mechanism of action of 3,7-Dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine involves its interaction with specific molecular targets. For instance, as a potassium channel activator, it binds to potassium channels, leading to their opening and subsequent hyperpolarization of the cell membrane. This action can result in antihypertensive effects by relaxing vascular smooth muscles . Additionally, its anti-inflammatory effects are mediated through the inhibition of COX-2 enzyme activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,7-Dimethyl-3,4-dihydro-2H-1,4-benzoxazine
- 2,2-Dimethyl-3,4-dihydro-2H-1,4-benzoxazine
- 4-Aryl-3,4-dihydro-2H-1,4-benzoxazine
Uniqueness
3,7-Dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of methyl groups at positions 3 and 7 can affect the compound’s stability and its interaction with molecular targets, making it distinct from other benzoxazine derivatives .
Propriétés
Numéro CAS |
56346-36-2 |
|---|---|
Formule moléculaire |
C10H13NO |
Poids moléculaire |
163.22 g/mol |
Nom IUPAC |
3,7-dimethyl-3,4-dihydro-2H-1,4-benzoxazine |
InChI |
InChI=1S/C10H13NO/c1-7-3-4-9-10(5-7)12-6-8(2)11-9/h3-5,8,11H,6H2,1-2H3 |
Clé InChI |
BFTIVVVZXIHRHZ-UHFFFAOYSA-N |
SMILES canonique |
CC1COC2=C(N1)C=CC(=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-[4-CHLORO-6-(4-CHLOROANILINO)-1,3,5-TRIAZIN-2-YL]-N-(4-METHOXYPHENYL)AMINE](/img/structure/B8773095.png)




![3-Bromo-5-{[(tert-butoxy)carbonyl]amino}benzoic acid](/img/structure/B8773130.png)




